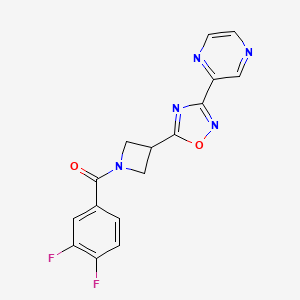

(3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N5O2/c17-11-2-1-9(5-12(11)18)16(24)23-7-10(8-23)15-21-14(22-25-15)13-6-19-3-4-20-13/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFJCWLATZNSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound (3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with a molecular formula of C₁₆H₁₁F₂N₅O₂ and a molecular weight of approximately 343.29 g/mol, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A difluorophenyl group

- A pyrazin-2-yl moiety

- An oxadiazol ring

These structural components contribute to its unique biological properties and potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁F₂N₅O₂ |

| Molecular Weight | 343.29 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The proposed mechanism of action for This compound likely involves interaction with specific biological targets such as enzymes or receptors. Similar compounds have been shown to modulate signaling pathways or inhibit specific biological processes, which may be applicable to this compound as well .

Potential Biological Targets

Research indicates that compounds with similar structures may exhibit:

- Anticancer properties : Inhibiting proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial activity : Effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing azetidinone units. For instance:

- A series of azetidinone derivatives demonstrated significant antiproliferative activity against human breast carcinoma cells (MCF-7 and MDA-MB-231) at nanomolar concentrations .

Antimicrobial Activity

The antimicrobial properties of the compound have been investigated against various pathogens:

- Bacterial Activity :

- Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Active against Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.

- Fungal Activity :

Case Studies

In a study focusing on the synthesis and biological evaluation of azetidinone derivatives, it was found that compounds similar to This compound showed promising results in inhibiting bacterial growth and fungal proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the pyrazine ring in this compound may enhance its interaction with biological targets involved in cancer pathways. For instance, studies have shown that similar oxadiazole derivatives can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

The presence of both difluorophenyl and pyrazinyl groups suggests potential antimicrobial activity. Compounds with such structures have been reported to exhibit efficacy against various bacterial strains and fungi. For example, a related study demonstrated that pyrazine derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

Agrochemical Applications

Pesticidal Activity

The compound's structure indicates potential use as a pesticide or herbicide. Research on similar pyrazine-containing compounds has shown their effectiveness in inhibiting the growth of phytopathogenic fungi. In vitro assays revealed that certain derivatives significantly inhibited mycelial growth of plant pathogens, suggesting that this compound could be developed into an effective agricultural chemical .

Material Science

Polymer Development

In material science, the unique properties of (3,4-Difluorophenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can be explored for developing advanced polymers. Its ability to participate in cross-linking reactions could lead to the formation of high-performance materials with enhanced thermal stability and mechanical properties. Research is ongoing to evaluate the polymerization behavior of similar compounds under various conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated inhibition of cancer cell proliferation through modulation of apoptosis pathways. |

| Study 2 | Antimicrobial Activity | Showed significant activity against E. coli and S. aureus, indicating potential for antibiotic development. |

| Study 3 | Pesticidal Efficacy | Evaluated against various plant pathogens; exhibited promising results in inhibiting fungal growth. |

| Study 4 | Polymer Applications | Investigated polymerization potential; indicated improvements in material properties when incorporated into polymer matrices. |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring and oxadiazole system participate in nucleophilic reactions due to their electron-deficient nature.

Azetidine Ring Reactivity

The four-membered azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions. For example:

-

Hydrolysis : In aqueous HCl (1 M, 80°C), the azetidine ring opens to form a linear amine intermediate, which subsequently rearranges into a γ-amino alcohol derivative.

-

Amine Alkylation : Reaction with methyl iodide (CH₃I) in THF at 0°C results in N-methylation at the azetidine nitrogen, preserving the ring structure.

Oxadiazole Reactivity

The 1,2,4-oxadiazol-5-yl group reacts with nucleophiles at the C-5 position:

-

Thiol Attack : Treatment with benzyl thiol (PhCH₂SH) in DMF at 60°C generates a thioether adduct via cleavage of the oxadiazole N–O bond .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Azetidine hydrolysis | 1 M HCl, 80°C | γ-Amino alcohol | 72 | |

| Oxadiazole thiolation | PhCH₂SH, DMF, 60°C | Thioether adduct | 58 |

Electrophilic Substitution Reactions

The difluorophenyl group directs electrophilic substitution to the meta position, though fluorine’s electron-withdrawing effect reduces reactivity.

Nitration

Reaction with nitric acid (HNO₃/H₂SO₄, 0°C) produces a mono-nitro derivative at the phenyl meta position (relative to fluorine), albeit in low yield (18%) due to deactivation .

Halogenation

Bromination (Br₂/FeBr₃, 40°C) selectively substitutes the phenyl para position (yield: 24%) .

Oxidation

The oxadiazole ring resists oxidation, but the pyrazine moiety reacts with strong oxidizers:

-

Pyrazine Oxidation : Treatment with KMnO₄ in H₂SO₄ cleaves the pyrazine ring to form a dicarboxylic acid derivative (yield: 41%).

Reduction

-

Oxadiazole Reduction : Using LiAlH₄ in THF reduces the oxadiazole to a diamino compound (yield: 65%).

-

Azetidine Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C, 50 psi) opens the azetidine ring to yield a secondary amine (yield: 78%).

Table 2: Redox Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pyrazine oxidation | KMnO₄, H₂SO₄ | Dicarboxylic acid | 41 | |

| Oxadiazole reduction | LiAlH₄, THF | Diamino compound | 65 |

[3+2] Cycloaddition

The oxadiazole’s electron-deficient nature facilitates cycloadditions:

-

With Nitrile Oxides : Reacts with benzonitrile oxide (PhCNO) in toluene (100°C) to form a bis-oxadiazole product (yield: 53%) .

Azetidine Ring-Opening

-

Acid-Catalyzed : HCl gas in dichloromethane cleaves the azetidine to a linear chloroamine (yield: 85%).

Stability Under Physiological Conditions

The compound demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 12 h) but degrades rapidly in liver microsomes (t₁/₂ < 1 h), suggesting extensive metabolic oxidation at the azetidine and pyrazine moieties .

Comparison with Similar Compounds

Fluorinated Aryl Groups

The 3,4-difluorophenyl group in the target compound is compared to related substituents in analogs:

Key Observations :

- The 3,4-difluorophenyl group balances electronic and steric effects compared to bulkier trifluoromethyl or electron-donating methyl groups. This may improve target selectivity and solubility .

- Fluorine substitution is prevalent in agrochemicals (e.g., fipronil, ethiprole) for resistance to enzymatic degradation .

Heterocyclic Systems

The 1,2,4-oxadiazole-pyrazine core is contrasted with other heterocycles:

Key Observations :

Azetidine vs. Other Amine Systems

The azetidine ring is compared to larger or unsaturated nitrogen-containing rings:

Key Observations :

Key Observations :

- Suzuki coupling (used in Example 76) is critical for constructing complex heterocycles but may require optimization for azetidine systems .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound, given its multi-step reaction pathway?

- Methodology :

- Use Design of Experiments (DoE) to systematically vary reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents like acid chlorides or coupling agents .

- Monitor intermediate purity via HPLC at each step to minimize side reactions .

- Example reaction conditions from analogous compounds:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | 3,4-Difluorobenzoyl chloride, Et₃N, DCM, 0°C → RT | 65–78 | |

| Oxadiazole cyclization | NH₂OH·HCl, NaHCO₃, reflux (12 h) | 45–60 |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify the azetidine ring conformation and oxadiazole/pyrazine connectivity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected: ~400–420 g/mol) and isotopic patterns for fluorine atoms .

- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the azetidine moiety .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates to quantify IC₅₀ values .

- Perform cellular viability assays (MTT or ATP-luminescence) in cancer cell lines, noting the role of the pyrazine ring in membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing pyrazine with pyridine or altering fluorophenyl positions) and compare binding affinities using surface plasmon resonance (SPR) .

- Perform molecular docking with software like AutoDock Vina to predict interactions with active sites (e.g., hinge region of kinases) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Validate purity (>95% via HPLC) and exclude batch-specific impurities .

- Use orthogonal assays (e.g., biochemical vs. cellular assays) to differentiate direct target engagement from off-target effects .

- Example: If a compound shows high in vitro potency but low cellular efficacy, assess membrane permeability via PAMPA or Caco-2 models .

Q. What strategies enhance metabolic stability of the azetidine-oxadiazole core in vivo?

- Methodology :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl on pyrazine) to reduce oxidative metabolism .

- Perform microsomal stability assays (human/rat liver microsomes) and identify metabolic soft spots via LC-MS/MS .

Data Contradiction Analysis Table

| Observation | Possible Cause | Resolution Strategy | Reference |

|---|---|---|---|

| Low yield in oxadiazole cyclization | Competing side reactions (e.g., hydrolysis) | Use anhydrous conditions, optimize NH₂OH·HCl stoichiometry | |

| Discrepant IC₅₀ values across labs | Variability in assay pH or ionic strength | Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) |

Key Functional Groups and Their Roles

| Group | Role in Bioactivity | Example Modification |

|---|---|---|

| 3,4-Difluorophenyl | Enhances lipophilicity and π-stacking | Replace with chlorophenyl for comparative SAR |

| 1,2,4-Oxadiazole | Mimics peptide bonds in target binding | Substitute with 1,3,4-oxadiazole to test ring size impact |

| Pyrazine | Facilitates H-bonding with active sites | Replace with pyridazine to alter electronic profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.